molecular formula C10H12N4O3 B13408600 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone CAS No. 64091-88-9

2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone

Cat. No.: B13408600
CAS No.: 64091-88-9
M. Wt: 236.23 g/mol
InChI Key: WUKFKMZZMBVCDX-XFXZXTDPSA-N
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Description

2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is a complex organic compound with a unique structure that includes a pyridyl group, a nitrosamino group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the nitrosamino group through the reaction of an amine with nitrous acid, followed by the introduction of the hydroxyimino group through oximation reactions. The pyridyl group is usually introduced via a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrosamino group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridyl derivatives.

Scientific Research Applications

2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone exerts its effects involves its interaction with specific molecular targets. The nitrosamino group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications of proteins and DNA. The hydroxyimino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-4-methylnitrosamino-1-(2-pyridyl)-1-butanone
  • 2-Hydroxyimino-4-methylnitrosamino-1-(4-pyridyl)-1-butanone
  • 2-Hydroxyimino-4-ethylnitrosamino-1-(3-pyridyl)-1-butanone

Uniqueness

2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is unique due to its specific combination of functional groups and the position of the pyridyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

64091-88-9

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-[(3Z)-3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl]-N-methylnitrous amide

InChI

InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3/b12-9-

InChI Key

WUKFKMZZMBVCDX-XFXZXTDPSA-N

Isomeric SMILES

CN(CC/C(=N/O)/C(=O)C1=CN=CC=C1)N=O

Canonical SMILES

CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O

Origin of Product

United States

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